molecular formula C17H14BrN3O2S B14384406 N-Benzyl-4-(4-bromophenyl)-N-methyl-5-nitro-1,3-thiazol-2-amine CAS No. 89563-60-0

N-Benzyl-4-(4-bromophenyl)-N-methyl-5-nitro-1,3-thiazol-2-amine

Cat. No.: B14384406
CAS No.: 89563-60-0
M. Wt: 404.3 g/mol
InChI Key: BUQSUARSXVURCN-UHFFFAOYSA-N
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Description

N-Benzyl-4-(4-bromophenyl)-N-methyl-5-nitro-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family This compound is characterized by its complex structure, which includes a benzyl group, a bromophenyl group, a nitro group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-(4-bromophenyl)-N-methyl-5-nitro-1,3-thiazol-2-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the thiazole ring using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Benzylation and Methylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-(4-bromophenyl)-N-methyl-5-nitro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted thiazole derivatives.

    Coupling: Formation of biaryl or diaryl compounds.

Scientific Research Applications

N-Benzyl-4-(4-bromophenyl)-N-methyl-5-nitro-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-4-(4-bromophenyl)-N-methyl-5-nitro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromophenyl group may facilitate binding to specific proteins or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-4-bromobenzenesulfonamide
  • N-Benzyl-4-(4-chlorophenyl)-N-methyl-5-nitro-1,3-thiazol-2-amine
  • N-Benzyl-4-(4-fluorophenyl)-N-methyl-5-nitro-1,3-thiazol-2-amine

Uniqueness

N-Benzyl-4-(4-bromophenyl)-N-methyl-5-nitro-1,3-thiazol-2-amine is unique due to the presence of both a bromophenyl group and a nitro group on the thiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

CAS No.

89563-60-0

Molecular Formula

C17H14BrN3O2S

Molecular Weight

404.3 g/mol

IUPAC Name

N-benzyl-4-(4-bromophenyl)-N-methyl-5-nitro-1,3-thiazol-2-amine

InChI

InChI=1S/C17H14BrN3O2S/c1-20(11-12-5-3-2-4-6-12)17-19-15(16(24-17)21(22)23)13-7-9-14(18)10-8-13/h2-10H,11H2,1H3

InChI Key

BUQSUARSXVURCN-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC(=C(S2)[N+](=O)[O-])C3=CC=C(C=C3)Br

Origin of Product

United States

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